![molecular formula C12H16O3S B14641171 2-({4-[2-(Methylsulfanyl)ethoxy]phenoxy}methyl)oxirane CAS No. 53936-80-4](/img/structure/B14641171.png)
2-({4-[2-(Methylsulfanyl)ethoxy]phenoxy}methyl)oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({4-[2-(Methylsulfanyl)ethoxy]phenoxy}methyl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is notable for its unique structure, which includes a phenoxy group and a methylsulfanyl group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[2-(Methylsulfanyl)ethoxy]phenoxy}methyl)oxirane typically involves the reaction of 4-(2-(methylsulfanyl)ethoxy)phenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then cyclizes to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to accelerate the reaction.
化学反応の分析
Types of Reactions
2-({4-[2-(Methylsulfanyl)ethoxy]phenoxy}methyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-({4-[2-(Methylsulfanyl)ethoxy]phenoxy}methyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane ring.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 2-({4-[2-(Methylsulfanyl)ethoxy]phenoxy}methyl)oxirane involves its reactive oxirane ring, which can undergo ring-opening reactions with various nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the compound interacts with nucleophilic sites on other molecules, leading to the formation of new chemical bonds .
類似化合物との比較
Similar Compounds
2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane: Similar structure but lacks the ethoxy group.
2-[4-(2-Isopropoxyethoxymethyl)phenoxymethyl]oxirane: Contains an isopropoxy group instead of a methylsulfanyl group.
Uniqueness
2-({4-[2-(Methylsulfanyl)ethoxy]phenoxy}methyl)oxirane is unique due to its combination of a phenoxy group, a methylsulfanyl group, and an oxirane ring. This combination provides a distinct set of chemical properties and reactivity, making it a versatile compound for various applications in research and industry .
特性
CAS番号 |
53936-80-4 |
|---|---|
分子式 |
C12H16O3S |
分子量 |
240.32 g/mol |
IUPAC名 |
2-[[4-(2-methylsulfanylethoxy)phenoxy]methyl]oxirane |
InChI |
InChI=1S/C12H16O3S/c1-16-7-6-13-10-2-4-11(5-3-10)14-8-12-9-15-12/h2-5,12H,6-9H2,1H3 |
InChIキー |
BPUHADYDLABISX-UHFFFAOYSA-N |
正規SMILES |
CSCCOC1=CC=C(C=C1)OCC2CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(Ethyl{4-[(E)-(2-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14641092.png)

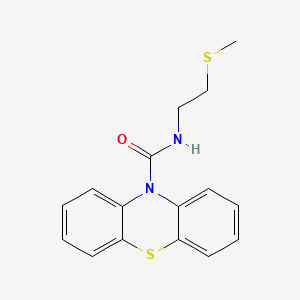
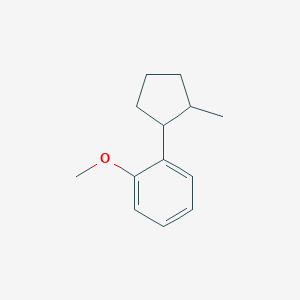
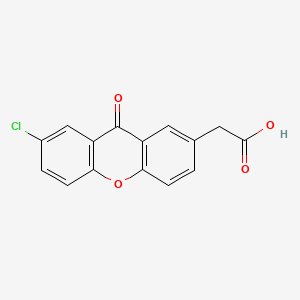
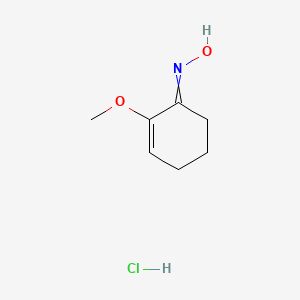
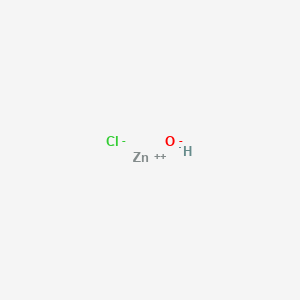
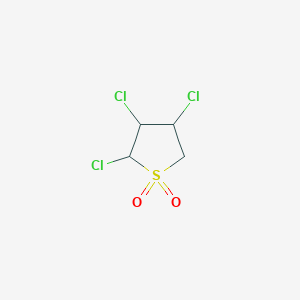
![1-{4-[Dibutyl(methyl)silyl]butyl}piperidine](/img/structure/B14641160.png)
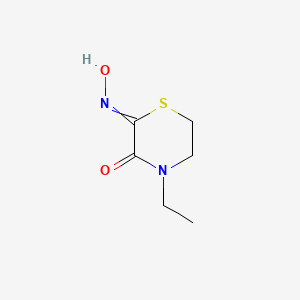
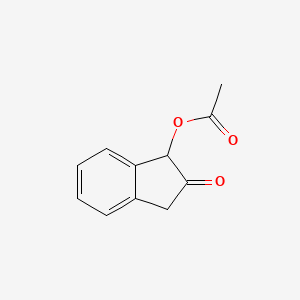
![Propanoic acid, 2-hydroxy-3-[2-(2-propenyloxy)phenoxy]-](/img/structure/B14641179.png)
